

## Chemical structure and properties of 17αethynyltestosterone

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# 17α-Ethynyltestosterone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

 $17\alpha$ -ethynyltestosterone, also known as **ethisterone**, is a synthetic steroidal progestin derived from testosterone. Historically, it was the first orally active progestin to be developed and has played a significant role in the advancement of hormonal therapeutics.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacological actions, and relevant experimental methodologies associated with  $17\alpha$ -ethynyltestosterone.

### **Chemical Structure and Nomenclature**

 $17\alpha$ -ethynyltestosterone is a derivative of testosterone, characterized by the presence of an ethynyl group at the C17 $\alpha$  position of the steroid nucleus.[2] This structural modification is crucial for its oral bioavailability.[1]

Table 1: Chemical Identification of 17α-Ethynyltestosterone



| Identifier        | Value  |
|-------------------|--|
| IUPAC Name        | (8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-10,13-dimethyl-<br>1,2,3,4,5,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one[2] |
| CAS Number        | 434-03-7[1][2]   |
| Molecular Formula | C21H28O2[1][2]   |
| Molecular Weight  | 312.45 g/mol [1]   |
| Synonyms          | Ethisterone, Pregneninolone, Anhydrohydroxyprogesterone, 17α- Hydroxypregn-4-en-20-yn-3-one[1][3]  |

## **Physicochemical Properties**

The physicochemical properties of  $17\alpha$ -ethynyltestosterone influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Properties of 17α-Ethynyltestosterone



| Property               | Value   | Reference    |
|------------------------|---|--------------|
| Melting Point          | 269-275 °C  | [4][5]       |
| Boiling Point          | 446.4 °C (at 760 mmHg)  |              |
| Solubility             | Practically insoluble in water. Slightly soluble in alcohol, acetone, ether, and chloroform. Soluble in organic solvents such as ethanol, methanol, and acetonitrile (approx. 1 mg/mL). | [3][4][5][6] |
| logP (Octanol/Water)   | 3.44 - 3.52   | [7]          |
| pKa (Strongest Acidic) | 17.59   | [7]          |
| UV max (Methanol)      | 241 nm  | [5]          |

## **Pharmacological Properties**

 $17\alpha$ -ethynyltestosterone primarily acts as a progestin, exhibiting agonistic activity at the progesterone receptor (PR). It also possesses weak androgenic properties due to its structural similarity to testosterone.

Table 3: Pharmacological Activities of 17α-Ethynyltestosterone



| Activity               | Description  | Reference |
|------------------------|--|-----------|
| Progestogenic Activity | Agonist of the progesterone receptor. It has about 44% of the affinity of progesterone for the PR. | [1]       |
| Androgenic Activity    | Binds to the androgen receptor.  | [3]       |
| Oral Bioavailability   | The C17α-ethynyl group confers oral activity.  | [1]       |
| Metabolism             | A major active metabolite of danazol. 5α-dihydroethisterone is an active metabolite.               | [1]       |

Table 4: Receptor Binding Affinity of 17α-Ethynyltestosterone

| Receptor              | Affinity (EC₅₀)    | Reference |
|-----------------------|--------------------|-----------|
| Progesterone Receptor | 23 nM (in yeast)   | [3]       |
| Androgen Receptor     | 23.1 nM (in yeast) | [3]       |

# Experimental Protocols Synthesis of 17α-Ethynyltestosterone

A common synthetic route to  $17\alpha$ -ethynyltestosterone involves the ethynylation of a suitable steroid precursor, such as 4-androstenedione.[8]

#### General Procedure:

Protection of the C3 Carbonyl Group: The C3 carbonyl group of 4-androstenedione is
typically protected as an enol ether. This is achieved by reacting 4-androstenedione with an
orthoformate, such as triethyl orthoformate, in the presence of an acid catalyst (e.g.,
pyridinium p-toluenesulfonate) in an alcoholic solvent.[8]



- Ethynylation: The protected steroid is then reacted with an acetylide salt, such as potassium acetylide, in a suitable solvent like liquid ammonia or tetrahydrofuran. This introduces the ethynyl group at the C17 position.
- Deprotection: The protecting group at C3 is removed by acid hydrolysis to regenerate the ketone, yielding 17α-ethynyltestosterone.[8]
- Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethyl acetate.[5]



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Synthetic workflow for  $17\alpha$ -ethynyltestosterone.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis**

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of  $17\alpha$ -ethynyltestosterone.

#### Methodology:

- Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>).
- Data Acquisition: <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a high-resolution NMR spectrometer. For complex spectra, 2D NMR techniques such as COSY, HSQC, and HMBC can be employed to aid in the complete assignment of all proton and carbon signals.[9][10]
- Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the molecular structure. Key characteristic signals include those for the ethynyl proton and carbon, the angular methyl groups, and the protons of the steroid backbone.



## Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of  $17\alpha$ -ethynyltestosterone, further confirming its identity.

#### Methodology:

- Ionization: The sample is introduced into the mass spectrometer and ionized using a suitable technique, such as electrospray ionization (ESI) or electron ionization (EI).[11]
- Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
- Fragmentation Analysis: The fragmentation pattern observed in the MS/MS spectrum provides valuable structural information that can be used to confirm the identity of the compound.[12][13]

## **Receptor Binding Assays**

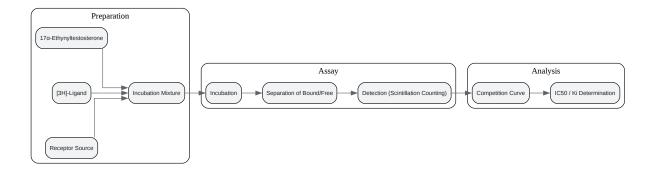
Receptor binding assays are performed to determine the affinity of  $17\alpha$ -ethynyltestosterone for the progesterone and androgen receptors. Competitive binding assays are commonly used.

General Protocol (Competitive Radioligand Binding Assay):

- Receptor Preparation: A source of the receptor is required, which can be a purified receptor
  protein, a cell lysate from cells overexpressing the receptor, or a tissue homogenate known
  to be rich in the receptor (e.g., rat prostate for the androgen receptor).[14]
- Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-progesterone or [³H]-mibolerone) and varying concentrations of the unlabeled test compound (17α-ethynyltestosterone).
- Separation: After incubation, the bound and free radioligand are separated. This can be achieved by methods such as filtration or precipitation with hydroxyapatite.[15]
- Detection: The amount of radioactivity in the bound fraction is measured using a scintillation counter.



• Data Analysis: The data is used to generate a competition curve, from which the IC<sub>50</sub> (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated from the IC<sub>50</sub> value.[15]



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Workflow for a competitive radioligand binding assay.

## **Signaling Pathways**

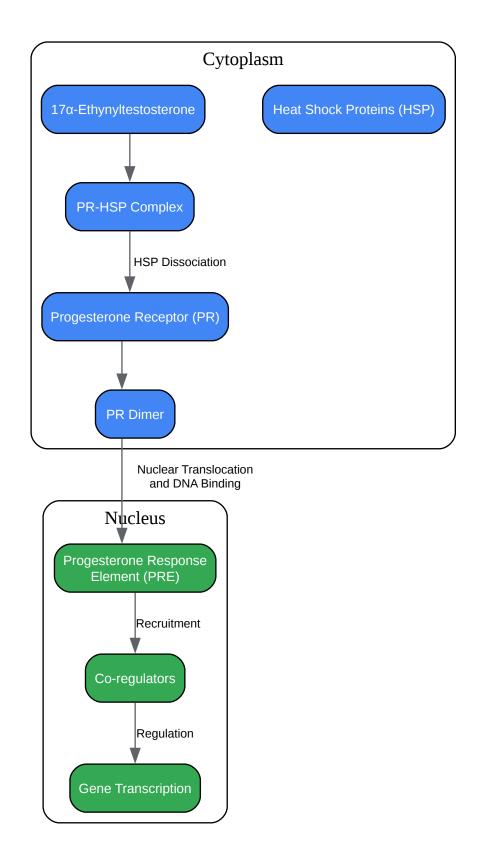
 $17\alpha$ -ethynyltestosterone exerts its biological effects by modulating the signaling pathways of the progesterone and androgen receptors.

## **Progesterone Receptor Signaling**

Upon binding to the progesterone receptor in the cytoplasm,  $17\alpha$ -ethynyltestosterone induces a conformational change in the receptor. This leads to the dissociation of heat shock proteins, receptor dimerization, and translocation into the nucleus. In the nucleus, the receptor-ligand complex binds to progesterone response elements (PREs) on the DNA, leading to the



recruitment of co-activators or co-repressors and subsequent regulation of target gene transcription.





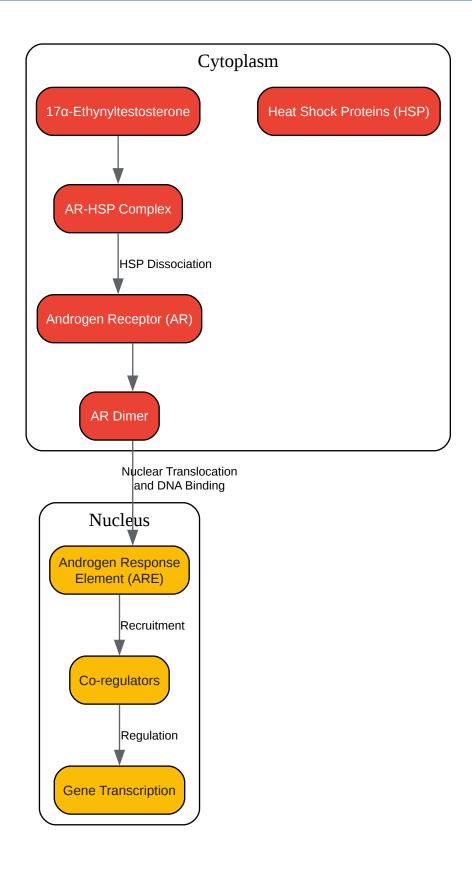
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Genomic progesterone receptor signaling pathway.

## **Androgen Receptor Signaling**

Similarly,  $17\alpha$ -ethynyltestosterone can bind to the androgen receptor in the cytoplasm. This binding event triggers the dissociation of heat shock proteins, dimerization of the receptor, and its translocation to the nucleus. The receptor-ligand complex then binds to androgen response elements (AREs) in the promoter regions of target genes, modulating their transcription.





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Genomic androgen receptor signaling pathway.



## Conclusion

 $17\alpha$ -ethynyltestosterone remains a compound of significant interest in the study of steroid hormone action. Its well-characterized chemical and pharmacological properties, coupled with established methodologies for its synthesis and analysis, make it a valuable tool for researchers in endocrinology, medicinal chemistry, and drug development. This guide provides a comprehensive technical foundation for professionals working with this important synthetic steroid.

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